Product packaging for EPZ004777 (formic acid salt)(Cat. No.:)

EPZ004777 (formic acid salt)

Cat. No.: B1162992
M. Wt: 585.7
InChI Key: CTNCHYJQYACUDR-XRJUUMFPSA-N
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Description

Overview of Histone Methyltransferases and Epigenetic Regulation

Epigenetic regulation refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. pharmacologyeducation.org These modifications, including DNA methylation and histone modifications, are crucial for normal development and cellular function. pharmacologyeducation.org Key enzymes involved in this process are "writers," which add epigenetic marks, "erasers," which remove them, and "readers," which recognize these marks. pharmacologyeducation.org

Histone methyltransferases (HMTs) are a class of "writer" enzymes that play a pivotal role in epigenetic regulation by adding methyl groups to histone proteins. pharmacologyeducation.orgmdpi.com Histones are the proteins around which DNA is wound, and their modification can either activate or silence genes. mdpi.comfrontiersin.org For instance, the methylation of specific lysine (B10760008) residues on histone H3, such as H3K4, is associated with transcriptional activation, while methylation of H3K9 and H3K27 typically leads to gene silencing. frontiersin.org The dynamic and reversible nature of these modifications provides a sophisticated layer of control over gene expression, and their dysregulation is implicated in various diseases, including cancer. pharmacologyeducation.orgmdpi.com

Role of DOT1L in Chromatin Dynamics and Gene Expression

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase, being the only known enzyme to methylate lysine 79 of histone H3 (H3K79). nih.govfrontiersin.org This modification occurs within the globular domain of histone H3, unlike many other histone modifications that happen on the histone tails. frontiersin.org DOT1L can catalyze the addition of one, two, or three methyl groups, resulting in mono-, di-, or trimethylated H3K79. nih.govfrontiersin.org

The methylation of H3K79 by DOT1L is generally associated with actively transcribed genes. researchgate.netmdpi.com Specifically, H3K79 di- and trimethylation are often found in promoter-proximal regions of active genes, correlating with high levels of gene expression. frontiersin.org DOT1L is recruited to these active genes through its interaction with the phosphorylated C-terminal domain of RNA polymerase II during transcription. nih.gov By influencing chromatin structure, DOT1L-mediated H3K79 methylation is critical for several cellular processes, including transcriptional elongation, cell cycle progression, DNA damage repair, and development. nih.govtandfonline.comnih.gov For example, during the DNA damage response, DOT1L helps create a more open chromatin structure to facilitate the reactivation of transcription after repair. nih.gov Furthermore, DOT1L plays a role in regulating the expression of key developmental genes, such as the HOX and MEIS1 genes, which are essential for normal hematopoiesis. nih.gov

Recent research also suggests that DOT1L may have functions independent of its catalytic activity in processes like neural differentiation and transcription elongation. pnas.org

Aberrant DOT1L Activity in Disease Pathogenesis, particularly in Mixed Lineage Leukemia (MLL)

The misregulation of DOT1L activity is a key driver in the pathogenesis of certain cancers, most notably mixed lineage leukemia (MLL). nih.govnih.gov MLL is an aggressive form of acute leukemia characterized by chromosomal translocations involving the MLL gene. nih.govnih.gov These translocations result in the creation of MLL fusion proteins. tandfonline.com

In a normal cellular context, the MLL protein is a histone methyltransferase that methylates H3K4. However, the fusion proteins created by the translocations lose this function and instead recruit other proteins to target genes. nih.gov Several MLL fusion partners, such as AF9, ENL, and AF10, are known to interact with DOT1L, leading to its recruitment to MLL target genes. ashpublications.org This aberrant recruitment results in abnormally high levels of H3K79 methylation at these gene loci, including critical leukemogenic genes like HOXA9 and MEIS1. nih.govfrontiersin.orgnih.gov The elevated H3K79 methylation maintains an open chromatin state, leading to the sustained and overexpression of these oncogenes, which drives leukemic transformation and proliferation. nih.govnih.gov

The dependence of MLL-rearranged leukemia cells on this aberrant DOT1L activity has been demonstrated through genetic and pharmacological studies. nih.govtandfonline.com Inactivation or inhibition of DOT1L leads to a decrease in H3K79 methylation, the downregulation of MLL target genes, and ultimately, the induction of cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells. nih.govnih.govashpublications.org This specific dependency highlights DOT1L as a promising therapeutic target for this aggressive leukemia. nih.govnih.govtandfonline.com Beyond MLL-rearranged leukemia, aberrant DOT1L activity has also been implicated in other cancers, including those with NPM1 mutations and certain solid tumors. nih.govfrontiersin.org

EPZ004777 as a Foundational Chemical Probe in Epigenetic Research

EPZ004777 is a potent and highly selective small-molecule inhibitor of DOT1L. medchemexpress.commedchemexpress.com As an S-adenosyl-L-methionine (SAM) competitive inhibitor, it directly targets the catalytic activity of DOT1L. chemicalprobes.orgacs.org Its development marked a significant milestone in the field of epigenetics, providing researchers with a crucial tool to investigate the specific functions of DOT1L.

Historical Context of DOT1L Inhibitor Development

The identification of DOT1L's critical role in MLL-rearranged leukemias spurred the development of specific inhibitors as a potential therapeutic strategy. nih.govtandfonline.com EPZ004777, developed by Epizyme, was the first potent and selective DOT1L inhibitor to be reported in 2011. nih.govacs.org Its design was based on the structure of the natural cofactor SAM and its product, S-adenosyl-L-homocysteine (SAH). acs.org

EPZ004777 demonstrated remarkable potency and selectivity, inhibiting DOT1L with an IC₅₀ of 0.4 nM and exhibiting over 1000-fold selectivity against a panel of other histone methyltransferases. medchemexpress.comchemicalprobes.orgrndsystems.com This high degree of selectivity was crucial for its use as a chemical probe to dissect the specific roles of DOT1L. chemicalprobes.org In cellular assays, EPZ004777 effectively reduced global levels of H3K79 methylation and specifically inhibited the proliferation of MLL-rearranged leukemia cell lines. nih.govacs.org

While highly effective in cellular studies, the pharmacokinetic properties of EPZ004777 limited its use in animal models, often requiring continuous infusion via osmotic pumps. chemicalprobes.orgacs.org This led to the development of second-generation DOT1L inhibitors, such as EPZ-5676 (Pinometostat), which possess improved pharmacokinetic profiles suitable for clinical investigation. acs.orgmdpi.com Nevertheless, EPZ004777 remains a foundational chemical probe that validated DOT1L as a druggable target and paved the way for the development of subsequent epigenetic therapies. acs.orgnih.gov

Significance in Advancing Epigenetic Therapeutic Strategies

The development of EPZ004777 has been instrumental in advancing epigenetic therapeutic strategies. By providing a means to pharmacologically inhibit DOT1L, it offered a proof-of-concept that targeting specific epigenetic "writer" enzymes is a viable approach for cancer treatment. mdpi.comnih.gov

Studies using EPZ004777 have demonstrated that inhibiting DOT1L can selectively kill cancer cells that are dependent on its aberrant activity, such as those with MLL rearrangements, while having minimal effect on normal cells. nih.govaacrjournals.org This selective killing is achieved by reversing the oncogenic gene expression program driven by MLL fusion proteins. nih.gov Specifically, treatment with EPZ004777 leads to a reduction in H3K79 methylation at MLL target genes, downregulation of key leukemogenic genes, and induction of apoptosis and differentiation in MLL-rearranged cells. nih.govashpublications.orgselleckchem.com

The success of EPZ004777 in preclinical models has directly led to the clinical development of DOT1L inhibitors for MLL-rearranged leukemia. nih.govfrontiersin.org Furthermore, the principles established through the study of EPZ004777 have broader implications for epigenetic drug discovery, encouraging the development of inhibitors for other histone-modifying enzymes implicated in cancer and other diseases. frontiersin.orgfrontiersin.org

Research Findings on EPZ004777

Table 1: In Vitro Potency and Selectivity of EPZ004777 This table summarizes the inhibitory activity of EPZ004777 against DOT1L and its selectivity over other histone methyltransferases.

Target Enzyme IC₅₀ (nM) Selectivity Fold (over other HMTs) Reference
DOT1L 0.4 >1000 medchemexpress.comchemicalprobes.orgrndsystems.com
PRMT5 521 - medchemexpress.commedchemexpress.com
Other HMTs >50,000 - medchemexpress.commedchemexpress.com

Table 2: Cellular Effects of EPZ004777 on MLL-Rearranged Leukemia Cell Lines This table details the observed effects of EPZ004777 treatment on leukemia cells carrying MLL translocations.

Cell Line MLL Fusion Effect of EPZ004777 Reference
MV4-11 MLL-AF4 Inhibition of proliferation, induction of apoptosis nih.govmedchemexpress.com
MOLM-13 MLL-AF9 Inhibition of proliferation, induction of apoptosis, cell differentiation nih.govmedchemexpress.com
MLL-AF9 transformed murine cells MLL-AF9 Strong inhibition of proliferation medchemexpress.com
MLL-AF10 transformed murine cells MLL-AF10 Selective inhibition of proliferation medchemexpress.com

Properties

Molecular Formula

C28H41N7O4 · CH2O2

Molecular Weight

585.7

InChI

InChI=1S/C28H41N7O4.CH2O2/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;2-1-3/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H,(H,2,3)/t21-,22-,

InChI Key

CTNCHYJQYACUDR-XRJUUMFPSA-N

SMILES

CC(C)(C)C1=CC=C(NC(NCCCN(C(C)C)C[C@@H]2[C@@H](O)[C@@H](O)[C@H](N3C=CC4=C3N=CN=C4N)O2)=O)C=C1.[H]C(O)=O

Synonyms

7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, monoformic acid salt

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of Epz004777

Selective Inhibition of DOT1L Enzymatic Activity

The inhibitory action of EPZ004777 on DOT1L is a result of its specific binding to the enzyme's active site, outcompeting the natural substrate and exhibiting a high degree of selectivity over other enzymes of the same class.

EPZ004777 functions as a competitive inhibitor of S-Adenosylmethionine (SAM), the universal methyl donor for histone methyltransferases. nih.govnih.gov The chemical structure of EPZ004777 incorporates a nucleoside core, which is designed to mimic SAM and bind within the same pocket on the DOT1L enzyme. nih.govnih.gov This competitive binding mode has been confirmed through steady-state kinetic analysis, which demonstrates a linear increase in the apparent IC50 value of EPZ004777 with increasing concentrations of SAM. nih.gov Crystallographic studies of DOT1L in complex with EPZ004777 have further elucidated this binding mechanism, showing that the inhibitor occupies the SAM binding site. nih.govresearchgate.netresearchgate.net This strategic occupation of the active site prevents the binding of SAM, thereby inhibiting the transfer of a methyl group to DOT1L's histone substrates. nih.govresearchgate.net

EPZ004777 is a highly potent inhibitor of DOT1L. In cell-free biochemical assays, it has demonstrated a half-maximal inhibitory concentration (IC50) in the picomolar to low nanomolar range. nih.govselleckchem.commedchemexpress.commedchemexpress.comrsc.org The inhibition constant (Ki), a measure of the inhibitor's binding affinity, has also been determined to be in the sub-nanomolar range, indicating a very tight binding to the DOT1L enzyme. nih.govnih.govnih.govnih.gov These values underscore the potent and efficient nature of EPZ004777's inhibitory activity against DOT1L.

Kinetic and Binding Affinity Data for EPZ004777 against DOT1L
ParameterValueReference
IC50400 ± 100 pM nih.govmedchemexpress.commedchemexpress.comglpbio.com
IC500.4 nM selleckchem.comrsc.org
Ki0.3 ± 0.03 nM nih.gov
Ki0.3 nM nih.govnih.gov
KD0.25 nM researchgate.netrcsb.orgfrontiersin.org

A defining characteristic of EPZ004777 is its remarkable selectivity for DOT1L over other protein methyltransferases (PMTs). nih.govmdpi.com Despite the fact that all histone methyltransferases utilize SAM as a cofactor, EPZ004777 displays a selectivity of over 1000-fold for DOT1L when compared to a wide panel of other human histone methyltransferases. nih.govnih.gov For most other PMTs tested, no significant inhibition is observed even at micromolar concentrations of EPZ004777. nih.govmedchemexpress.commedchemexpress.comrsc.org This high degree of specificity is crucial as it minimizes off-target effects, making EPZ004777 a valuable tool for studying the specific roles of DOT1L. nih.govmdpi.com

Selectivity Profile of EPZ004777
MethyltransferaseIC50Selectivity vs. DOT1L (approx. fold)Reference
DOT1L~0.4 nM- nih.govselleckchem.commedchemexpress.commedchemexpress.comrsc.org
PRMT5521 ± 137 nM>1300 medchemexpress.commedchemexpress.com
Other HMTs>50 µM>125,000 medchemexpress.commedchemexpress.comrsc.org

Impact on Histone Methylation Landscape

By inhibiting DOT1L, EPZ004777 directly influences the epigenetic landscape of cells, primarily by altering the methylation status of Histone H3 Lysine (B10760008) 79 (H3K79).

Treatment of cells with EPZ004777 leads to a direct and robust reduction in the levels of H3K79 methylation. nih.govnih.govmdpi.comaacrjournals.orgfrontiersin.org This effect is observed in a concentration-dependent manner and is a direct consequence of DOT1L inhibition, as DOT1L is the sole enzyme responsible for H3K79 methylation in humans. nih.govnih.govnih.gov The reduction in H3K79 methylation has been demonstrated across various cell lines and is a key indicator of the cellular activity of EPZ004777. nih.govnih.govfrontiersin.org

EPZ004777 affects all methylation states of H3K79 (mono-, di-, and tri-methylation), with a notable and frequently analyzed impact on the dimethylated state (H3K79me2). nih.govglpbio.comresearchgate.netfrontiersin.org Immunoblot analyses consistently show a significant decrease in global H3K79me2 levels following treatment with EPZ004777. nih.govglpbio.comresearchgate.net The depletion of cellular H3K79me2 is time-dependent, with significant reductions observed after several days of continuous exposure to the inhibitor. nih.govglpbio.com This delayed effect is consistent with the slow turnover of histone modifications in cells. nih.gov

Absence of Significant Effects on Other Histone Methylation Marks (e.g., H3K4me3, H4K20me2, PRMT5 (H4R3), PRDMs (H3K9), SMYDs (H3K4))

EPZ004777 exhibits a high degree of selectivity for the DOT1L enzyme. nih.govselleckchem.com Despite the structural conservation of the S-adenosylmethionine (SAM) binding pocket across all histone methyltransferases (HMTs), EPZ004777 demonstrates a remarkable ability to discriminate between DOT1L and other enzymes in this class. nih.gov Biochemical assays have shown that the compound has a minimum selectivity of over 1000-fold for DOT1L when compared to a broad panel of other HMTs. nih.gov

To confirm this selectivity within a cellular context, studies have analyzed global histone methylation patterns in cells treated with EPZ004777. nih.gov Immunoblot analysis of histones extracted from treated leukemia cells (MV4-11) using a panel of antibodies specific to various methyl-lysine and methyl-arginine marks revealed that the only methylation events affected were the mono- and di-methylation of Histone H3 on lysine 79 (H3K79me1 and H3K79me2), the direct targets of DOT1L. nih.gov

Crucially, no significant changes were observed in the methylation levels of other key histone residues targeted by different families of HMTs. nih.gov This includes the absence of effects on H4R3me2, a mark catalyzed by PRMT5, which was the only other HMT to show any, albeit minimal, inhibition by EPZ004777 in biochemical assays (IC50 < 50 μM). nih.gov Furthermore, EPZ004777 treatment did not alter the methylation status of residues targeted by the PRDM and SMYD families of methyltransferases, such as H3K9 and H3K4, respectively. nih.gov

Histone Methylation MarkTargeting Enzyme Family/EnzymeEffect of EPZ004777 Treatment
H3K79me1/me2DOT1LInhibited
H4R3me2PRMT5No significant change
H3K9 methylationPRDMsNo significant change
H3K4 methylationSMYDsNo significant change

Structural Biology and Computational Studies of EPZ004777-Target Interactions

Co-crystal Structure Analysis of DOT1L in Complex with EPZ004777 (e.g., PDB: 4ER3)

The structural basis for the potent and selective inhibition of DOT1L by EPZ004777 has been elucidated through X-ray crystallography. The co-crystal structure of the catalytic domain of human DOT1L in complex with EPZ004777 was solved to a resolution of 2.4 Å and is available in the Protein Data Bank under the accession code 4ER3. researchgate.net This structure reveals that EPZ004777 binds in the SAM cofactor binding site, acting as a competitive inhibitor. researchgate.netnih.gov

Ligand-Induced Conformational Adaptations at the Catalytic Site

The binding of EPZ004777 to DOT1L induces significant conformational rearrangements within the catalytic site, a process of "conformational adaptation" that is crucial for its inhibitory mechanism. researchgate.net Unlike the binding of the natural cofactor SAM, which stabilizes a catalytically competent conformation, EPZ004777's binding disrupts the structural integrity of this active state. researchgate.net

The accommodation of the bulky tert-butylphenyl group of EPZ004777 necessitates a substantial remodeling of the activation and substrate-binding loops. researchgate.netresearchgate.net This induced-fit mechanism involves the movement of several hydrophobic residues to create and open the pocket for the inhibitor. researchgate.net Specifically, two key residues involved in forming the methyl transfer channel, Tyr312 and Thr139, are significantly displaced. researchgate.net In the presence of EPZ004777, Tyr312 rotates away from the channel to accommodate the t-butyl moiety, while Thr139 is repositioned approximately 6 Å away from its location in the SAM-bound state. researchgate.net These ligand-induced conformational changes disrupt the catalytic machinery, preventing the binding and proper orientation of the histone substrate, thereby inhibiting methyltransferase activity. researchgate.net

Molecular Modeling and Docking Studies to Identify Potential Alternative Targets (e.g., SNX19, TPBG, ZNF185, CT45A3, HOXA4)

In addition to its primary target DOT1L, computational studies have been employed to investigate potential alternative or off-target interactions of EPZ004777. nih.govnih.govresearchgate.net Based on changes in gene expression in acute myeloid leukemia (AML) cells following treatment, a set of proteins were identified as potential secondary targets. nih.govnih.govresearchgate.net Molecular docking analyses were then conducted to assess the binding affinity of EPZ004777 with these proteins, including SNX19 (Sorting Nexin 19), TPBG (Trophoblast Glycoprotein), ZNF185 (Zinc Finger Protein 185), CT45A3 (Cancer/Testis Antigen Family 45 Member A3), and HOXA4 (Homeobox A4). nih.govnih.govresearchgate.net

Protein TargetPredicted Binding Energy (kcal/mol)Significance
DOT1L-9.7Primary target, strong binding confirmed
SNX19-8.2Strong binding potential, potential alternative target
TPBGNot specifiedIdentified as having strong binding potential
ZNF185Not specifiedIdentified as having strong binding potential
CT45A3Not specifiedInvestigated as a potential alternative target
HOXA4Not specifiedInvestigated as a potential alternative target

Cellular and Genetic Consequences of Dot1l Inhibition by Epz004777

Gene Expression and Transcriptional Regulation Modulation

Treatment with EPZ004777 fundamentally alters the transcriptional landscape of sensitive cancer cells. By inhibiting DOT1L, the compound reverses the aberrant gene expression signatures associated with MLL-rearranged leukemias, impacting genes critical for cancer cell survival and proliferation. nih.govhaematologica.org

A primary consequence of DOT1L inhibition by EPZ004777 is the targeted downregulation of key leukemogenic genes. nih.gov Overexpression of specific genes, notably HOXA9 and MEIS1, is a defining characteristic of MLL-rearranged leukemias. nih.govnih.gov Research demonstrates that EPZ004777 treatment leads to a concentration-dependent decrease in the mRNA levels of both HOXA9 and MEIS1 in MLL-rearranged cell lines such as MV4-11 and MOLM-13. nih.govmdpi.com The half-maximal inhibitory concentrations (IC50) for the reduction of these transcripts were found to be approximately 700 nM. nih.gov The downregulation is time-dependent, with significant decreases observed within 48 hours and maximal reduction after 6 to 8 days of continuous exposure. nih.govnih.gov

In addition to the well-documented effects on HOXA9 and MEIS1, studies have also shown that EPZ004777 treatment significantly downregulates the expression of other oncogenic genes, including HOXA4. mdpi.comnih.govnih.gov This targeted suppression of critical oncogenes provides a strong molecular basis for the compound's anti-leukemic activity. mdpi.com

Table 1: Key Leukemogenic Genes Downregulated by EPZ004777

Gene Function Cell Line Context Citation
HOXA9 Transcription factor critical for hematopoietic development and leukemogenesis. MV4-11, MOLM-13 nih.govnih.govmdpi.com
MEIS1 Homeobox protein that acts as a cofactor for HOX proteins. MV4-11, MOLM-13 nih.govnih.govmdpi.com

| HOXA4 | Member of the HOX gene family of transcription factors involved in development. | OCI-AML3 | mdpi.comnih.govnih.gov |

Comprehensive gene expression profiling, using techniques like RNA sequencing and microarrays, has revealed widespread transcriptional changes in MLL-rearranged and NPM1-mutant leukemia cells following EPZ004777 treatment. nih.govmdpi.comnih.gov This analysis confirms a reversal of the MLL-rearranged gene signature. nih.gov In one study, a total of 3,578 genes were identified as differentially expressed, with 1,725 genes being upregulated and 1,853 downregulated. nih.gov

Pathway enrichment analysis of the differentially expressed genes indicates that EPZ004777 treatment leads to the suppression of key cancer-related pathways, such as the 'Rap1 signaling pathway' and 'Cell adhesion molecules'. mdpi.comnih.govnih.gov This suggests that the compound may disrupt cellular communication and invasiveness in acute myeloid leukemia (AML) cells. mdpi.comnih.gov Conversely, an upregulation of immune-related pathways was observed, hinting that EPZ004777 could potentially enhance anti-tumor immune responses. mdpi.comnih.govnih.gov

Alongside the downregulation of oncogenes, EPZ004777 treatment also promotes the upregulation of genes involved in apoptosis, or programmed cell death. selleckchem.com Gene expression analysis has specifically identified a significant increase in the expression of the pro-apoptotic gene BEX3 (Brain Expressed X-linked 3) in AML cell lines treated with the compound. mdpi.comnih.govnih.gov BEX3, also known as p75NTR-associated cell death executor (NADE), is known to interact with components of the apoptotic machinery and can regulate cell death pathways. scbt.com The induction of such pro-apoptotic genes contributes to the selective killing of cancer cells observed with EPZ004777 treatment. nih.govselleckchem.com

Effects on Cellular Proliferation and Viability

The genetic modifications induced by EPZ004777 translate directly into potent and selective effects on the proliferation and viability of leukemia cells.

A hallmark of EPZ004777 is its remarkable selectivity in inhibiting the growth of cancer cells harboring MLL rearrangements. nih.govmdpi.com Extended treatment with EPZ004777 dramatically reduces the number of viable cells in MLL-rearranged lines, including MV4-11 (MLL-AF4), MOLM-13 (MLL-AF9), and THP-1 (MLL-AF9). nih.govselleckchem.commedchemexpress.com This anti-proliferative effect is highly specific; non-MLL-rearranged cell lines, such as Jurkat and HL-60, are largely unaffected by the compound at similar concentrations. nih.govhaematologica.org

Studies have expanded this analysis to a broader panel of leukemia cell lines, consistently showing that those with MLL translocations are significantly more sensitive to DOT1L inhibition than their MLL wild-type counterparts. nih.gov The compound's activity has also been evaluated in NPM1-mutant AML cell lines, such as OCI-AML2 and OCI-AML3, where it also causes significant alterations in gene expression. mdpi.comnih.gov This selective killing of MLL-rearranged cells underscores the dependency of these leukemias on the DOT1L enzyme for their survival and proliferation. nih.govnih.gov

The anti-proliferative activity of EPZ004777 is directly dependent on its concentration. nih.gov In a panel of six MLL-rearranged human leukemia cell lines, IC50 values for the inhibition of proliferation were consistently in the nanomolar to low micromolar range. nih.gov In contrast, the IC50 values for six non-rearranged cell lines were all above 10 µM, demonstrating a clear therapeutic window. nih.gov

For example, the MOLM-13 and MV4-11 cell lines show a profound reduction in cell viability when treated with EPZ004777, whereas the growth of the non-MLL-rearranged Jurkat cell line remains unaffected. medchemexpress.com This potent, concentration-dependent inhibition highlights the compound's specific mechanism of action against the molecular machinery driving MLL-rearranged leukemia. nih.gov

Table 2: Concentration-Dependent Inhibition of Proliferation by EPZ004777 in Leukemia Cell Lines

Cell Line MLL Status Proliferation IC50 (µM) Citation
MOLM-13 MLL-AF9 0.72 nih.gov
MV4-11 MLL-AF4 4.8 nih.gov
THP-1 MLL-AF9 3.36 nih.gov
OCI-AML2 MLL-wt Not specified mdpi.comnih.gov
OCI-AML3 MLL-wt Not specified mdpi.comnih.gov
KOPN-8 MLL-ENL 0.62 nih.gov
EOL-1 MLL-PTD Sensitive (IC50 ~1 µM) haematologica.org
Jurkat Non-rearranged >50 nih.gov
HL-60 Non-rearranged >50 nih.gov

| U937 | Non-rearranged | >50 | nih.gov |

Induction of Cell Fate Changes

Treatment with EPZ004777 actively promotes programmed cell death, or apoptosis, in MLL-rearranged leukemia cells. selleckchem.comstemcell.com The onset of apoptosis is confirmed by flow cytometry analysis showing an increase in Annexin V-positive cells following exposure to the compound. nih.gov In MV4-11 cells, a significant increase in the sub-G1 cell population, a hallmark of apoptotic cell death, is observed after several days of treatment. nih.gov

The apoptotic process induced by EPZ004777 involves the activation of caspases, which are key proteases that execute the cell death program. nih.govmdpi.com Evidence of caspase activation provides further confirmation that EPZ004777-mediated cell killing occurs through apoptosis. nih.gov Furthermore, bioinformatics analyses have shown that EPZ004777 treatment leads to the upregulation of pro-apoptotic genes, such as BEX3, which enhances the apoptotic process in cancer cells. mdpi.com

In addition to inducing apoptosis, EPZ004777 disrupts the normal progression of the cell cycle, leading to cell cycle arrest. selleckchem.comstemcell.com In the MLL-rearranged cell line MV4-11, treatment with EPZ004777 results in a modest increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S-phase population after four days of incubation. nih.gov This indicates an arrest at the G1 checkpoint of the cell cycle. nih.gov

A key consequence of DOT1L inhibition by EPZ004777 in leukemia cells is the induction of terminal differentiation, a process where cancer cells mature into non-proliferating, specialized cell types. selleckchem.comstemcell.com Before the onset of widespread cell death, EPZ004777 prompts MLL-rearranged cells to differentiate. nih.gov For example, in MOLM-13 cells, treatment with the compound leads to an increased expression of the cell surface myeloid differentiation marker CD14. nih.gov Similarly, in MLL-PTD positive cell lines, EPZ004777 treatment causes a progressive increase in the expression of the differentiation marker CD11b. nih.gov

The influence of EPZ004777 on differentiation extends to other cell lineages. In a model of osteoclastogenesis using RAW264.7 macrophage cells, inhibition of DOT1L by EPZ004777 was found to promote osteoclast differentiation and resorption. nih.govnih.gov Osteoclasts are specialized cells responsible for bone resorption. nih.govnih.gov This indicates that DOT1L activity normally acts as an inhibitor of osteoclastogenesis, and its blockade by EPZ004777 lifts this suppression, promoting differentiation. nih.gov

Influence on Cellular Signaling Pathways

Pathway enrichment analysis of gene expression changes following EPZ004777 treatment in acute myeloid leukemia (AML) cells has revealed a significant impact on specific cellular signaling pathways. nih.govnih.gov Notably, the Rap1 signaling pathway was identified as one of the most significantly downregulated pathways upon treatment with EPZ004777. nih.govnih.gov

The Rap1 signaling pathway is a critical regulator of numerous cellular processes, including cell adhesion, cell junction formation, cell migration, and proliferation. cusabio.comaffbiotech.com By acting as a molecular switch, Rap1 controls the function of integrins and other adhesion molecules. affbiotech.com The suppression of this pathway by EPZ004777 may contribute to its anti-cancer effects by inhibiting essential signaling related to cancer progression and reducing the invasiveness and adhesion of AML cells. nih.govnih.gov

Modulation of Cell Adhesion Molecules

Treatment with EPZ004777 has been shown to result in the downregulation of pathways associated with cell adhesion molecules. nih.govnih.gov Pathway enrichment analysis of gene expression data from acute myeloid leukemia (AML) cells treated with EPZ004777 revealed that "Cell adhesion molecules" was one of the most significantly downregulated pathways. nih.gov This suggests that by inhibiting DOT1L, EPZ004777 can suppress genes crucial for cell-to-cell and cell-to-matrix interactions. The suppression of these pathways may contribute to a reduction in the invasiveness of cancer cells. nih.govnih.gov

Activation of Immune-Related Pathways

In contrast to its effect on cell adhesion, EPZ004777 treatment leads to the upregulation of immune-related pathways. nih.govnih.gov Studies in AML cells have demonstrated that pathways such as 'Autoimmune thyroid disease' and 'Allograft rejection' are significantly upregulated following exposure to the compound. nih.gov This activation of immune pathways suggests that EPZ004777 may enhance anti-tumor immune responses, a potentially crucial aspect of its therapeutic effect. nih.govnih.gov

Table 1: Impact of EPZ004777 on Cellular Pathways

Pathway Category Effect of EPZ004777 Specific Pathways Affected Potential Consequence
Cell Adhesion Downregulation Cell adhesion molecules, Rap1 signaling pathway Reduced invasiveness of cancer cells
Immune Response Upregulation Autoimmune thyroid disease, Allograft rejection Enhanced anti-tumor immune responses

Broader Epigenetic Cross-Talk and Indirect Effects

The influence of EPZ004777 is not confined to DOT1L and its direct targets. The inhibitor participates in a broader network of epigenetic cross-talk, leading to indirect effects on other epigenetic modifiers and signaling pathways.

Indirect Enhancement of JMJD4 Activity

EPZ004777 has been identified as an indirect activator of Jumonji domain-containing protein 4 (JMJD4). By inhibiting DOT1L, EPZ004777 reduces the competition for histone methylation sites. scbt.com This allows other enzymes, such as the histone demethylase JMJD4, greater access to their substrates, thereby indirectly enhancing their activity. scbt.com

Reversal of TGF-β1 Mediated Epigenetic Marks and T Regulatory Cell Differentiation

EPZ004777 has demonstrated the ability to reverse the differentiation of T regulatory (Treg) cells induced by Transforming growth factor-beta 1 (TGF-β1). nih.gov Treg cells play a critical role in immune tolerance, and their stability is dependent on epigenetic modifications. nih.gov

In a functional screen of an epigenetic compound library, EPZ004777 was found to consistently reverse TGF-β1 induced Treg cells. nih.gov This reversal was observed in the differentiation of naïve T cells into CD4+CD25+Foxp3+ Treg cells, the expression of Foxp3 target genes, and the suppressive function of Treg cells, all without affecting the downstream signaling of TGF-β. nih.gov

A Chromatin Immunoprecipitation (ChIP) assay revealed that EPZ004777 could reverse the epigenetic changes mediated by TGF-β1 at the Foxp3 gene locus. nih.gov Specifically, it counteracted the TGF-β mediated decrease in the repressive marks H3K27me3 and 5-mC, and the increase in the activating marks H3K4me3 and H3K27Ac in the promoter and conserved non-coding sequence (CNS1) regions of the Foxp3 gene. nih.gov

Table 2: Effect of EPZ004777 on TGF-β1 Mediated Epigenetic Marks at the Foxp3 Gene Locus

Epigenetic Mark Effect of TGF-β1 Effect of EPZ004777 Mark Type
H3K27me3 Decrease Reversal (Increase) Repressive
5-mC Decrease Reversal (Increase) Repressive
H3K4me3 Increase Reversal (Decrease) Activating
H3K27Ac Increase Reversal (Decrease) Activating

Preclinical Research Applications and Disease Model Studies

In Vitro Studies in Various Cellular Models

Application in Mixed Lineage Leukemia (MLL) Cell Lines

The primary focus of in vitro research on EPZ004777 has been on MLL-rearranged leukemia cell lines, where the fusion proteins recruit DOT1L, leading to aberrant H3K79 hypermethylation and the expression of leukemogenic genes like HOXA9 and MEIS1. nih.govnih.gov

Treatment of MLL-rearranged cell lines, such as MV4-11 (MLL-AF4) and MOLM-13 (MLL-AF9), with EPZ004777 resulted in a concentration-dependent and time-dependent reduction in global H3K79 dimethylation (H3K79me2). nih.gov This inhibition of DOT1L activity led to a significant and selective anti-proliferative effect on MLL-rearranged cells, while non-MLL-rearranged cell lines like Jurkat and HL-60 were largely unaffected. nih.govashpublications.orgmedchemexpress.com The cytotoxic effects in sensitive cell lines were attributed to the induction of apoptosis and cell differentiation. nih.govselleckchem.com For instance, in MV4-11 and MOLM-13 cells, EPZ004777 treatment led to an increase in apoptotic cells (Annexin V positive) and induced differentiation, as evidenced by changes in cell surface markers. nih.gov

Furthermore, studies demonstrated that EPZ004777 could inhibit the proliferation of cells transformed with other MLL fusions, including MLL-AF10 and MLL-AF6. selleckchem.com The compound was also shown to be effective in leukemia cell lines with MLL partial tandem duplications (MLL-PTD), such as EOL-1 and MUTZ-11, where it dramatically reduced cell proliferation. ashpublications.orgnih.gov

Cell LineMLL Fusion/AlterationKey Findings with EPZ004777 TreatmentReference
MV4-11MLL-AF4Inhibition of proliferation, reduced H3K79me2, induction of apoptosis and differentiation. nih.gov
MOLM-13MLL-AF9Inhibition of proliferation, reduced H3K79me2, induction of apoptosis, downregulation of HOXA9/MEIS1. nih.govashpublications.org
THP-1MLL-AF9Inhibition of proliferation (IC50 determined after 18 days). nih.gov
EOL-1MLL-PTDDose-dependent reduction in cell number, high sensitivity to DOT1L inhibition. nih.gov
MUTZ-11MLL-PTDProfound impairment of cell proliferation. ashpublications.orgnih.gov
KOPM-88MLL-PTDDose-dependent reduction in cell number. nih.gov

Investigations in Acute Myeloid Leukemia (AML) Models (e.g., NPM1-mutant AML)

The application of EPZ004777 has been explored in AML models beyond those with MLL rearrangements. Notably, AML with mutations in Nucleophosmin 1 (NPM1) has emerged as a potential target for DOT1L inhibitors. mdpi.comnih.gov In vitro studies using NPM1-mutant AML cell lines, such as OCI-AML2 and OCI-AML3, demonstrated that EPZ004777 treatment led to a dose- and time-dependent reduction in H3K79me2 levels. ashpublications.org This was accompanied by the induction of apoptosis, cell-cycle arrest, and terminal differentiation. ashpublications.org

Bioinformatic analyses of RNA sequencing data from NPM1-mutant AML cell lines treated with EPZ004777 revealed significant changes in gene expression. mdpi.comnih.gov The treatment resulted in the downregulation of oncogenic genes like HOXA4, ZNF185, and SNX19, and the upregulation of the pro-apoptotic gene BEX3. mdpi.comnih.gov These findings suggest that EPZ004777 can modulate key pathways associated with apoptosis and tumor progression in this AML subtype. mdpi.comnih.gov

Additionally, primary AML cells with IDH1 or IDH2 mutations, often co-occurring with NPM1 mutations, were found to be sensitive to EPZ004777 in vitro, showing a dose-dependent decrease in viable cell numbers. nih.gov

Exploration in Solid Tumor Cell Lines (e.g., Prostate, Ovarian, Pancreatic, Colorectal, Breast Cancer)

The preclinical evaluation of EPZ004777 has extended to various solid tumor cell lines, indicating a broader potential therapeutic application beyond hematological malignancies.

Prostate Cancer: In androgen receptor (AR)-positive prostate cancer cell lines, EPZ004777 treatment resulted in a selective loss of colony formation and cell viability compared to AR-negative cells. nih.gov This suggests that the response to DOT1L inhibition in prostate cancer may be dependent on AR signaling status. nih.gov

Ovarian Cancer: Pharmacological inhibition of DOT1L with EPZ004777 attenuated the growth of ovarian cancer cell lines. nih.gov Transcriptome analysis revealed that this was associated with the downregulation of genes involved in cellular biosynthesis and the upregulation of pro-apoptotic genes. nih.gov

Pancreatic and Colorectal Cancer: Studies have shown that EPZ004777 can reduce the viability and colony formation of mouse pancreatic and colon cancer cells. stemcell.comstemcell.com In colorectal cancer cell lines, inhibition of DOT1L by EPZ004777 led to cell cycle arrest at the S phase and blocked cell proliferation. researchgate.net This effect was linked to the downregulation of c-Myc expression. researchgate.net

Breast Cancer: Treatment of breast cancer cell lines, such as MCF-7, with EPZ004777 resulted in a dose-dependent reduction in H3K79 methylation and inhibited cell proliferation, irrespective of estrogen receptor (ER) status. oncotarget.com

In Vivo Efficacy and Mechanism Validation in Animal Models

Mouse Xenograft Models of MLL-Rearranged Leukemia

The in vitro efficacy of EPZ004777 was further validated in in vivo mouse xenograft models of MLL-rearranged leukemia. nih.govnih.gov In a subcutaneous xenograft model using MV4-11 cells, continuous administration of EPZ004777 via osmotic pumps successfully inhibited DOT1L activity in the tumor tissue, as evidenced by reduced H3K79 methylation levels. nih.gov

This pharmacodynamic effect translated into a significant extension of survival in a systemic mouse model of MLL leukemia. nih.govcaymanchem.comselleckchem.com Although the survival extension was described as modest, it provided crucial proof-of-concept for the therapeutic potential of DOT1L inhibition in this disease. nih.gov The compound was reported to be well-tolerated in these models, with no significant weight loss or other overt signs of toxicity observed. nih.gov These initial in vivo studies with EPZ004777, despite its suboptimal pharmacokinetic properties, paved the way for the development of second-generation DOT1L inhibitors with improved drug-like characteristics. nih.gov

Animal ModelCancer TypeKey Findings with EPZ004777 TreatmentReference
Mouse Xenograft (MV4-11 cells)MLL-rearranged LeukemiaInhibition of H3K79 methylation in tumors, significant extension of survival. nih.govselleckchem.com
Rat Xenograft (EOL-1 cells)MLL-PTD Leukemia(Using EPZ-5676, a related inhibitor) Dose-dependent inhibition of tumor growth, abrogation of H3K79me2. ashpublications.org

Evaluation in Other Preclinical Cancer Xenograft Models (e.g., Prostate, Ovarian, Pancreatic, Colon, Colorectal Cancer)

The promising in vitro results in solid tumors have been followed up with in vivo xenograft studies.

Prostate Cancer: The efficacy of DOT1L inhibition was demonstrated in a patient-derived xenograft (PDX) model of human castration-resistant prostate cancer (CRPC), where treatment with EPZ004777 led to a substantial loss in the viability of organoids derived from the PDX. nih.gov

Ovarian Cancer: In a mouse xenograft model of ovarian cancer, pharmacological inhibition of DOT1L was shown to attenuate tumor growth. nih.govstemcell.com

Pancreatic and Colon Cancer: EPZ004777 treatment was found to reduce tumor growth in a mouse xenograft model of pancreatic and colon cancer. stemcell.comstemcell.com

Colorectal Cancer: In nude mice xenograft models using colorectal cancer cell lines, inhibition of DOT1L blocked tumorigenicity. researchgate.net

These in vivo studies across various cancer types underscore the potential of DOT1L inhibition as a therapeutic strategy beyond MLL-rearranged leukemia and provide a solid foundation for further clinical investigation.

Analysis of Compound Effects on Tumor Growth and Disease Progression in Preclinical Systems

EPZ004777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. nih.govcaymanchem.comselleckchem.com Its primary mechanism of action involves the inhibition of H3K79 methylation, a critical epigenetic mark often misregulated in certain cancers, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements. nih.gov

In preclinical studies involving MLL-rearranged leukemia cell lines, such as MV4-11 and MOLM-13, treatment with EPZ004777 leads to a selective and robust inhibition of cell proliferation. nih.govmedchemexpress.com This anti-proliferative effect is accompanied by the induction of apoptosis (programmed cell death) and cellular differentiation. nih.govselleckchem.com Gene expression analyses in these models revealed that EPZ004777 treatment downregulates key leukemogenic genes, including HOXA9 and MEIS1, thereby reversing the characteristic MLL fusion gene signature. nih.govmdpi.com

The efficacy of EPZ004777 has also been evaluated in in vivo settings. In a mouse xenograft model using MV4-11 cells, systemic administration of EPZ004777 resulted in a significant extension of survival, providing strong evidence for its anti-tumor effects in a living system. nih.govselleckchem.com While the compound's poor pharmacokinetic properties have been noted as a limitation for clinical development, these studies established a crucial proof-of-concept for DOT1L inhibition as a therapeutic strategy. nih.govresearchgate.net

Beyond hematological malignancies, research has explored the effects of EPZ004777 in solid tumors. In models of colorectal cancer, the compound reduced cell viability and tumorigenicity. mdpi.com Similarly, in androgen receptor (AR)-positive prostate cancer cells, EPZ004777 was shown to suppress colony formation and cell viability. mdpi.comnih.gov In breast cancer, DOT1L inhibition by EPZ004777 has been linked to the suppression of key transcription factors involved in the epithelial-mesenchymal transition (EMT), a process critical for metastasis. mdpi.com

Table 1: Summary of EPZ004777 Monotherapy Effects in Preclinical Models

Cancer Type Preclinical Model Key Findings Citations
MLL-Rearranged Leukemia MV4-11, MOLM-13 cell lines Selective inhibition of proliferation; induction of apoptosis and differentiation; downregulation of HOXA9 and MEIS1. nih.govmedchemexpress.com
MLL-Rearranged Leukemia MV4-11 mouse xenograft Significant extension of survival; demonstrated in vivo anti-tumor efficacy. nih.govselleckchem.com
NPM1-mutant AML OCI-AML2, OCI-AML3 cell lines Altered gene expression; downregulation of oncogenic genes (CT45A3, TPBG, HOXA4); upregulation of pro-apoptotic genes (BEX3). nih.govnih.gov
Colorectal Cancer CRC cell lines, xenograft models Reduction in cell viability and tumorigenicity. mdpi.com
Prostate Cancer AR-positive cell lines Suppression of colony formation and cell viability. mdpi.comnih.gov
Breast Cancer Breast cancer cell lines Suppression of epithelial-mesenchymal transition (EMT) transcription factors. mdpi.com

Investigation of Resistance Mechanisms in Preclinical Settings

Despite the promising initial responses to DOT1L inhibitors like EPZ004777 and its successor pinometostat (B612198) (EPZ5676), the development of acquired resistance is a significant clinical challenge. nih.gov Preclinical studies have been instrumental in modeling and understanding the mechanisms that drive this resistance.

In MLL-rearranged acute lymphoblastic leukemia (ALL) cell lines, such as SEM and RS4;11, prolonged exposure to increasing concentrations of a DOT1L inhibitor was used to generate resistant cell lines. nih.gov These resistant cells demonstrated significantly higher IC50 values compared to the parental, sensitive cells. nih.gov A key finding from the molecular analysis of these resistant cells was the upregulation of genes associated with myeloid differentiation, such as LILRB4 (encoding the monocytic differentiation marker CD85k). nih.gov This suggests that the leukemia cells can adapt to DOT1L inhibition by shifting their gene expression programs, a mechanism not directly associated with the primary KMT2A fusion targets. nih.gov This adaptive potential highlights the complexity of the resistance landscape and points towards potential bypass pathways that cancer cells can exploit to survive targeted epigenetic therapy. nih.gov

EPZ004777 in Preclinical Combination Therapy Research

To enhance therapeutic efficacy and overcome resistance, EPZ004777 has been investigated in combination with other anti-cancer agents in various preclinical models.

Combining epigenetic modulators that target distinct pathways is a rational strategy to achieve synergistic anti-tumor effects. Preclinical research has shown promise for combining DOT1L inhibition with agents targeting other epigenetic regulators.

PRMT5 Inhibitors : In cellular models of mixed-lineage leukemia, a combination of a DOT1L inhibitor with a PRMT5 inhibitor resulted in a dose-dependent decrease in cell proliferation, impairment of the cell cycle, and an increase in cellular differentiation and apoptosis. allenpress.com This suggests that simultaneously targeting two different types of histone methyltransferases can be more effective than inhibiting either one alone.

KDM1A (LSD1) Inhibitors : The histone demethylase KDM1A has emerged as a therapeutic target in acute myeloid leukemia (AML). nih.gov Preclinical studies combining KDM1A inhibitors with other agents, such as mTORC1 inhibitors, have demonstrated enhanced differentiation and reduced clonogenic frequency of AML cells, particularly in the MLL-translocated subtype. nih.gov This provides a rationale for exploring dual-targeting strategies involving inhibitors of both histone methylation "writers" (like DOT1L) and "erasers" (like KDM1A).

BET Inhibitors : Bromodomain and extra-terminal domain (BET) inhibitors, which target "reader" proteins of acetylated histones, have shown synergistic effects when combined with other therapies in various cancers. nih.govscilit.comresearchgate.net While direct studies combining EPZ004777 with BET inhibitors are limited in the provided context, the principle of co-targeting different pillars of epigenetic regulation (writers, erasers, and readers) is a strong theme in preclinical cancer research.

Table 2: EPZ004777 in Combination with Other Epigenetic Modulators

Combination Agent Class Cancer Model Observed Synergistic Effect Citations
PRMT5 Inhibitors Mixed-Lineage Leukemia cells Dose-dependent decrease in cell proliferation, cell cycle impairment, increased differentiation and apoptosis. allenpress.com
KDM1A (LSD1) Inhibitors MLL-translocated AML Rationale supported by synergistic effects of KDM1A inhibitors with other targeted agents, enhancing differentiation. nih.gov

Integrating targeted epigenetic drugs like EPZ004777 with standard-of-care cytotoxic agents is another key area of investigation. In a study involving leukemia cell lines, the combination of a DOT1L inhibitor and a PRMT5 inhibitor with the chemotherapeutic drug cytarabine (B982) showed a significant decrease in cell proliferation compared to combinations with either inhibitor alone. allenpress.com This suggests that epigenetic modulation can sensitize cancer cells to the DNA-damaging effects of chemotherapy. The rationale is that epigenetic drugs can alter the chromatin state, making DNA more accessible to chemotherapeutic agents or disabling the DNA damage repair mechanisms that tumor cells rely on for survival. onclive.com

There is emerging preclinical evidence that epigenetic modulation can favorably alter the tumor microenvironment (TME) to enhance anti-tumor immunity. nih.govimmuno-oncologysummit.comresearchgate.net

Modulation of Immune Cells : In a mouse model of erbB2/neu-positive breast cancer, the combination of EPZ004777 with an anti-erbB2-targeted antibody significantly limited the infiltration of immunosuppressive regulatory T cells (Tregs) into the tumor, an effect greater than that observed with either agent alone. allenpress.com This indicates that DOT1L inhibition may help to overcome a key mechanism of immune evasion.

Upregulation of Immune Pathways : Bioinformatic analysis of AML cell lines treated with EPZ004777 revealed an upregulation of immune-related pathways. nih.govnih.gov This suggests that the compound may increase the immunogenicity of cancer cells, potentially making them better targets for the host immune system or for immune checkpoint inhibitors. worldpreclinicalcongress.commdpi.com

Biomarker Potential : Some studies have suggested that the expression level of DOT1L could serve as an indicator for eligibility for immunotherapy, marking "immune-activated" breast cancers. nih.gov

In hormone-driven cancers, such as estrogen receptor-positive (ER+) breast cancer, combining epigenetic drugs with endocrine therapy is a promising strategy to enhance efficacy and overcome resistance. cuanschutz.eduresearchgate.net

Preclinical studies have demonstrated that DOT1L is particularly overexpressed in ERα-positive breast tumors, where it correlates with a worse clinical outcome. nih.gov Pharmacological inhibition of DOT1L with compounds including EPZ004777 has been shown to reduce the proliferation and increase cell death in both hormone-responsive and endocrine-resistant breast cancer cells, both in vitro and in vivo. nih.gov The mechanism involves the blockade of ERα signaling through the epigenetic downregulation of ERα expression. nih.gov These findings strongly suggest that DOT1L inhibitors could be used to resensitize resistant tumors to hormone therapy or to enhance the efficacy of initial endocrine treatment. nih.govutsouthwestern.edu

Research Methodologies and Analytical Approaches Utilizing Epz004777

Genomic and Transcriptomic Profiling

Genomic and transcriptomic analyses are fundamental in elucidating the effects of EPZ004777 on cellular function by mapping its impact on global gene expression.

RNA sequencing (RNA-seq) is a powerful technique used to quantify genome-wide gene expression changes in response to EPZ004777 treatment. mdpi.com In studies involving acute myeloid leukemia (AML) cell lines, such as OCI-AML2 and OCI-AML3, RNA-seq has been employed to create a comprehensive profile of the transcriptomic alterations induced by the compound. nih.govmdpi.com

Analysis of RNA-seq data from AML cell lines treated with EPZ004777 revealed a significant number of differentially expressed genes (DEGs). nih.govmdpi.com In one such study, a total of 3,578 genes were identified as differentially expressed, with 1,725 genes being upregulated and 1,853 downregulated following treatment. mdpi.com These analyses demonstrate that inhibiting DOT1L with EPZ004777 leads to a substantial reprogramming of the cellular transcriptome. nih.gov

Key findings from these differential gene expression analyses include the significant downregulation of oncofetal genes and genes associated with oncogenic pathways, such as HOXA4, ZNF185, SNX19, CT45A3, and TPBG. nih.govresearchgate.net Conversely, the pro-apoptotic gene BEX3 was observed to be upregulated. nih.govnih.gov These specific changes in gene expression are consistent with the compound's observed anti-leukemic effects, including the inhibition of proliferation and induction of apoptosis. nih.govselleckchem.com

GeneRegulationAssociated Function/PathwayCell Line Context
BEX3UpregulatedPro-apoptoticAML
CT45A3DownregulatedOncofetal GeneAML
TPBGDownregulatedOncofetal GeneAML
HOXA4DownregulatedOncogenic PathwayAML
ZNF185DownregulatedOncogenic PathwayAML
SNX19DownregulatedOncogenic PathwayAML
HOXA Genes (Cluster)DownregulatedMLL Fusion TargetMV4-11, MOLM-13
MEIS1DownregulatedMLL Fusion TargetMV4-11, MOLM-13

Following the identification of differentially expressed genes, bioinformatics tools are used for pathway enrichment analysis to understand the biological relevance of the observed transcriptomic changes. nih.govmdpi.com This approach helps to identify key signaling pathways and cellular processes that are significantly modulated by EPZ004777 treatment. mdpi.comnih.gov

In AML cells, pathway enrichment analysis of downregulated genes revealed a significant suppression of the 'Rap1 signaling pathway' and pathways related to 'Cell adhesion molecules'. mdpi.comresearchgate.net The inhibition of these pathways may contribute to a reduction in the invasiveness of cancer cells. nih.govnih.gov Concurrently, an upregulation of immune-related pathways, such as 'Autoimmune thyroid disease' and 'Allograft rejection', was observed, suggesting that EPZ004777 could potentially enhance anti-tumor immune responses. mdpi.comnih.gov This dual effect—inhibiting cancer progression pathways while activating immune pathways—highlights the multifaceted mechanism of action of the compound. mdpi.com

PathwayRegulation StatusPotential Implication
Rap1 Signaling PathwayDownregulatedDisruption of cancer cell communication and invasiveness
Cell Adhesion MoleculesDownregulatedReduction in cancer cell invasiveness
Autoimmune Thyroid DiseaseUpregulatedEnhancement of anti-tumor immune responses
Allograft RejectionUpregulatedEnhancement of anti-tumor immune responses

Epigenetic Assays

Direct measurement of histone modifications and their cellular localization is achieved through targeted epigenetic assays, which are crucial for confirming the mechanism of action of EPZ004777.

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell. youtube.comyoutube.com It is particularly useful for studying histone modifications at specific genomic locations. youtube.com In the context of EPZ004777, ChIP assays are employed to confirm the compound's effect on H3K79 methylation. The methodology involves using an antibody specific to a particular histone modification (e.g., H3K79me2) to pull down the chromatin fragments bearing that mark. youtube.com

While detailed ChIP-sequencing studies on EPZ004777 are part of ongoing research exploration, related immunoblotting analyses have confirmed that treatment with EPZ004777 leads to a potent and selective, concentration-dependent reduction in global levels of H3K79me1 and H3K79me2 in various leukemia cell lines. nih.gov Further studies utilizing ChIP-seq could precisely map the genomic regions that lose H3K79 methylation upon DOT1L inhibition, thereby clarifying the direct molecular mechanisms linking the epigenetic change to the observed alterations in gene expression. mdpi.com

Whole-cell immunofluorescence provides a quantitative method to assess global changes in histone methylation within cells. acs.org This high-content imaging approach uses antibodies against specific histone marks to visualize and measure their abundance. nih.gov

This technique has been used to determine the cellular potency of EPZ004777. In MCF10A cells, a whole-cell immunofluorescence assay, also referred to as an in-cell western, was used to measure the reduction in H3K79 methylation, yielding an IC50 value of 84 ± 20 nM. researchgate.net Similarly, a high-content imaging assay in A431 cells confirmed that EPZ004777 was effective at reducing H3K79me2 levels in a cellular context. acs.org These assays provide crucial validation of the compound's ability to engage its target and exert its epigenetic function within a cellular environment.

Biochemical and Biophysical Characterization

Biochemical and biophysical assays are essential for determining the potency, selectivity, and mechanism of inhibition of EPZ004777 against its target, DOT1L.

Steady-state kinetic analyses have confirmed that EPZ004777 functions as a S-adenosylmethionine (SAM)-competitive inhibitor, binding to the enzyme's SAM pocket. nih.gov A key feature of this competitive inhibition is the linear increase in the apparent IC50 value as the concentration of the SAM substrate increases. nih.gov

Biochemical assays using recombinant human DOT1L have established the high potency of EPZ004777, with a reported IC50 of 400 ± 100 pM and a Ki of 0.3 ± 0.03 nM. nih.gov Furthermore, the compound exhibits remarkable selectivity. When tested against a panel of other histone methyltransferases (HMTs), EPZ004777 showed a minimum selectivity of over 1,000-fold for DOT1L. nih.govcaymanchem.com The only other HMT for which an IC50 was less than 50 μM was PRMT5 (IC50 = 521 nM). medchemexpress.com

Biophysical methods such as surface plasmon resonance (SPR) have also been used to characterize the binding kinetics of EPZ004777 to DOT1L, yielding a dissociation constant (KD) of 0.25 ± 0.02 nM. researchgate.net

ParameterValueMethod
IC500.4 ± 0.1 nM (400 ± 100 pM)Biochemical Enzyme Assay
Ki0.3 ± 0.03 nMSteady-State Kinetic Analysis
KD0.25 ± 0.02 nMSurface Plasmon Resonance (SPR)
Cellular IC50 (H3K79me)84 ± 20 nMWhole-Cell Immunofluorescence (MCF10A cells)
Selectivity>1,000-fold vs. other HMTsBiochemical Panel Screening
Mechanism of InhibitionSAM-competitiveSteady-State Kinetic Analysis

Enzyme Activity Assays (e.g., Methyltransferase Glo Assay)

To ascertain the inhibitory potency of EPZ004777 against its target, DOT1L, researchers have extensively used enzyme activity assays. A prominent method is the Methyltransferase Glo (MTase-Glo™) assay, a bioluminescent assay that measures the formation of S-adenosyl homocysteine (SAH), a universal product of methyltransferase reactions. science.govelabscience.comselleckchem.com This homogenous assay format is well-suited for high-throughput screening and provides a sensitive and robust means to determine inhibitor activity. nih.gov

In a typical assay, recombinant DOT1L is incubated with a substrate, such as nucleosomes or core histones, and the cofactor S-adenosylmethionine (SAM). Upon the addition of EPZ004777, the reduction in methyltransferase activity is quantified by the decrease in SAH production, which is detected via a coupled enzyme system that ultimately generates a luminescent signal. science.govnih.gov Through such assays, EPZ004777 was determined to be a highly potent inhibitor of DOT1L, with reported IC50 values in the low nanomolar and even picomolar range. youtube.com The selectivity of EPZ004777 is also assessed by testing its activity against a panel of other histone methyltransferases, where it has been shown to be remarkably selective for DOT1L. youtube.com

Biochemical characterization of EPZ004777's inhibitory activity has been crucial in understanding its mechanism of action and in guiding the development of next-generation DOT1L inhibitors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the binding kinetics of molecular interactions in real-time without the need for labels. acrobiosystems.com This method has been employed to characterize the direct interaction between EPZ004777 and the DOT1L enzyme. mdpi.com SPR experiments provide quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering deep insights into the binding affinity and stability of the inhibitor-enzyme complex. acrobiosystems.comresearchgate.net

In a typical SPR experiment, the DOT1L protein is immobilized on a sensor chip surface. A solution containing EPZ004777 is then flowed over the surface, and the binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. acrobiosystems.com By analyzing the sensorgrams generated at different concentrations of EPZ004777, the kinetic parameters of the interaction can be precisely calculated. These studies have confirmed the high-affinity binding of EPZ004777 to DOT1L, further validating it as a potent and specific inhibitor.

Cellular Phenotypic Assays

Beyond its biochemical characterization, the biological impact of EPZ004777 has been extensively investigated through a variety of cellular phenotypic assays. These assays are critical for understanding how the inhibition of DOT1L translates into functional consequences at the cellular level, particularly in cancer cells that are dependent on its activity.

Proliferation, Cell Viability, and Colony Formation Assays

A primary focus of research on EPZ004777 has been its effect on the proliferation and viability of cancer cells, especially those with MLL rearrangements. nih.gov Proliferation assays, often conducted over several days, have demonstrated that EPZ004777 selectively inhibits the growth of MLL-rearranged leukemia cell lines, such as MV4-11 and MOLM-13, with minimal effect on non-MLL-rearranged cells. youtube.comnih.gov Cell viability is typically measured using methods like the Guava Viacount assay or MTT assay, which quantify the number of living cells in a population after treatment with the inhibitor. youtube.com

Colony formation assays are a long-term measure of a single cell's ability to undergo unlimited division and form a colony. These assays have shown that EPZ004777 significantly suppresses the colony-forming ability of MLL-rearranged leukemia cells and other cancer cell types that are sensitive to DOT1L inhibition. The data from these assays are often presented as IC50 values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%.

Cell LineMLL Gene FusionIC50 (µM)95% Confidence Interval for IC50 (µM)
MV4-11MLL-AF40.170.15–0.19
SEMMLL-AF41.721.21–2.46
RS4;11MLL-AF46.474.22–9.94

Apoptosis and Cell Cycle Analysis

To understand the mechanisms underlying the reduction in cell viability, researchers have investigated the effects of EPZ004777 on apoptosis and the cell cycle. Flow cytometry is a key technique used for these analyses.

Apoptosis, or programmed cell death, is often assessed by staining cells with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, and a viability dye like propidium (B1200493) iodide. nih.gov Studies have shown that treatment with EPZ004777 induces apoptosis in MLL-rearranged leukemia cells. youtube.comnih.gov

Cell cycle analysis involves staining cells with a DNA-intercalating dye, followed by flow cytometric analysis to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Treatment with EPZ004777 has been shown to cause a modest increase in the G0/G1 phase and a decrease in the S phase in sensitive cell lines, consistent with a cell cycle arrest. nih.gov

Differentiation Assays

In the context of leukemia, where malignant cells are often blocked in an immature state, the induction of differentiation is a desired therapeutic outcome. The effect of EPZ004777 on cellular differentiation has been investigated, particularly in myeloid leukemia cell lines. nih.gov

Differentiation is typically assessed by monitoring the expression of cell surface markers characteristic of mature hematopoietic lineages, such as CD14 for monocytes. nih.gov Flow cytometry is the primary method used to quantify the expression of these markers. Research has demonstrated that treatment with EPZ004777 can induce the expression of myeloid differentiation markers in MLL-rearranged leukemia cells, suggesting that DOT1L inhibition can promote the maturation of these cancer cells. nih.gov

Immune Cell Phenotype and Function Assays (e.g., T regulatory cells, IFN-γ ELISA)

The role of DOT1L and the impact of its inhibition by EPZ004777 on the immune system are emerging areas of investigation. Assays focusing on the phenotype and function of various immune cell populations are being utilized to explore these effects.

One area of interest is the effect on regulatory T cells (Tregs), a subset of T cells that play a crucial role in maintaining immune tolerance. nih.gov Functional screens have been designed to identify compounds that can modulate the generation of TGF-β1 induced Tregs. nih.gov In these screens, EPZ004777 was identified as a compound capable of reversing the TGF-β induced inhibition of IFN-γ production in activated T cells. nih.gov Further analysis using flow cytometry to assess the expression of key Treg markers like CD4, CD25, and Foxp3 has shown that EPZ004777 can reverse the differentiation of naïve T cells into Tregs. nih.gov

Advanced Molecular Biology Techniques Utilizing EPZ004777 (formic acid salt)

EPZ004777, as a potent and selective inhibitor of the histone methyltransferase DOT1L, serves as a critical tool in advanced molecular biology to dissect cellular pathways and validate therapeutic targets. selleckchem.commedchemexpress.com Its primary mechanism involves the inhibition of H3K79 methylation, a key epigenetic mark. This action leads to altered expression of specific genes, particularly those implicated in certain cancers like MLL-rearranged leukemia. nih.gov To investigate these effects at a molecular level and to confirm the direct interaction of EPZ004777 with its target, researchers employ sophisticated techniques such as reporter gene assays and methods for assessing cellular target engagement.

Reporter Gene Assays for Target Gene Expression

Reporter gene assays are fundamental tools for studying the regulation of gene expression. In the context of EPZ004777, these assays can be designed to quantify the compound's effect on the transcriptional activity of DOT1L target genes. The principle involves linking the promoter region of a target gene, such as HOXA9 or MEIS1, to a reporter gene (e.g., luciferase) in an expression vector. nih.govnih.gov This construct is then introduced into relevant cells. The activity of the reporter protein, which is easily measurable (e.g., as light output for luciferase), serves as a direct proxy for the transcriptional activity of the chosen promoter.

When MLL-rearranged leukemia cells containing such a reporter construct are treated with EPZ004777, the inhibition of DOT1L leads to a decrease in H3K79 methylation at the target gene's promoter. This change in the epigenetic landscape results in reduced transcription, which is observed as a decrease in the reporter signal. nih.gov This approach allows for a quantitative assessment of how EPZ004777 modulates the expression of specific leukemogenic genes. mdpi.com Studies have confirmed that EPZ004777 treatment leads to a concentration-dependent decrease in the mRNA transcripts of both HOXA9 and MEIS1. nih.gov

Table 1: Hypothetical Results of a HOXA9-Luciferase Reporter Gene Assay

This interactive table illustrates the expected dose-dependent inhibitory effect of EPZ004777 on the transcriptional activity of the HOXA9 promoter.

EPZ004777 Concentration (nM)Relative Luciferase Activity (%)Standard Deviation
0 (Control)100± 5.2
1085± 4.8
10062± 3.9
50028± 3.1
100015± 2.5
50008± 1.9

Techniques for Assessing Cellular Target Engagement (e.g., CETSA, DARTS)

Confirming that a compound binds to its intended target within the complex environment of a cell is a crucial step in drug discovery and molecular research. digitellinc.com Techniques like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are powerful methods to verify this direct interaction, or "target engagement." pelagobio.comnih.gov

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as EPZ004777, stabilizes its target protein, making it more resistant to heat-induced denaturation. pelagobio.combiorxiv.org In a typical CETSA experiment, intact cells are treated with EPZ004777 or a vehicle control. The cells are then heated across a range of temperatures. As the temperature increases, proteins unfold and aggregate, becoming insoluble. researchgate.net After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins. The amount of the soluble target protein (DOT1L) remaining at each temperature is quantified, often by Western blotting. In the presence of EPZ004777, the DOT1L protein would be stabilized, remaining in the soluble fraction at higher temperatures compared to the control-treated cells. dundee.ac.uk This "thermal shift" provides direct evidence of EPZ004777 engaging with DOT1L in a cellular context. researchgate.net

Table 2: Illustrative CETSA Results for DOT1L with EPZ004777

This table shows the expected increase in the thermal stability of DOT1L when bound to EPZ004777.

Temperature (°C)% Soluble DOT1L (Control)% Soluble DOT1L (+ EPZ004777)
45100100
5095100
557098
604085
651560
70530

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method operates on a similar principle of ligand-induced stabilization but uses proteases instead of heat to challenge protein stability. utah.educreative-proteomics.com The technique posits that a small molecule binding to its target protein can protect it from being broken down by a protease. nih.govcancer.gov In a DARTS experiment, cell lysates are incubated with EPZ004777 or a control. A protease is then added to digest the proteins in the lysate. utah.edu The binding of EPZ004777 to DOT1L is expected to shield the protein from proteolytic cleavage. The reaction is stopped, and the samples are analyzed (e.g., by SDS-PAGE or Western blot) to assess the amount of full-length DOT1L remaining. A higher amount of intact DOT1L in the EPZ004777-treated sample compared to the control indicates a direct binding interaction. creative-proteomics.com

Table 3: Representative DARTS Experiment Outcome

This table demonstrates the expected protective effect of EPZ004777 on DOT1L against protease digestion.

ConditionProtease Concentration% Intact DOT1L Remaining
Control (DMSO)Low90
Control (DMSO)High25
EPZ004777Low95
EPZ004777High75

Future Directions and Unexplored Research Avenues for Epz004777 Research

Identification of Novel Off-Targets and Their Biological Implications Beyond Primary Target

Furthermore, treatment with EPZ004777 has been shown to significantly alter gene expression profiles in cancer cells. This includes the downregulation of oncofetal genes like CT45A3 and TPBG, as well as genes involved in oncogenic pathways such as HOXA4 and ZNF185. mdpi.com Conversely, the pro-apoptotic gene BEX3 is upregulated following treatment. mdpi.com These findings suggest that the biological consequences of EPZ004777 extend beyond the singular inhibition of DOT1L and its effect on H3K79 methylation. The suppression of the Rap1 signaling pathway and cell adhesion molecules by EPZ004777 may also contribute to a reduction in the invasive potential of cancer cells. nih.gov Additionally, the upregulation of immune-related pathways, such as those involved in autoimmune thyroid disease and allograft rejection, hints at a potential immunomodulatory role for this compound. mdpi.comnih.gov A comprehensive identification and validation of these novel off-targets are crucial for a complete understanding of EPZ004777's mechanism of action and for predicting its broader therapeutic applications and potential side effects.

Exploration of EPZ004777 in Non-Oncological Disease Models (beyond immune modulation)

The therapeutic potential of targeting DOT1L with inhibitors like EPZ004777 is beginning to be explored in a range of non-oncological diseases, moving beyond its initial focus on cancer and immune modulation.

Kidney Disease: In the context of renal pathologies, DOT1L inhibition has shown promise in preclinical models of kidney disease. nih.gov Specifically, the use of DOT1L inhibitors has been demonstrated to alleviate renal fibrosis by targeting the activation of renal fibroblasts and the process of epithelial-mesenchymal transition. nih.gov One study indicated that EPZ004777 could suppress the production of reactive oxygen species (ROS) through the PI3K/AKT pathway in a model of ischemia-reperfusion injury, thereby mitigating renal fibrosis. mdpi.com However, the role of DOT1L in kidney fibrosis is complex, with some research suggesting it may also have protective effects. mdpi.combohrium.com

Cardiovascular Disease: In the realm of cardiovascular diseases, DOT1L has emerged as a potential therapeutic target for conditions such as stress-induced cardiac hypertrophy and heart failure. ahajournals.orgnih.gov Preclinical studies using DOT1L inhibitors have shown that they can ameliorate these cardiac conditions in mouse models. ahajournals.orgnih.gov Furthermore, DOT1L has been implicated in the development of atherosclerosis, suggesting another potential avenue for therapeutic intervention. oup.com Inhibition of DOT1L in cardiac fibroblasts has been shown to prevent cardiac fibrosis and dysfunction, highlighting its potential in treating remodeling cardiovascular diseases. researchgate.netnih.gov

Neurological Disorders: Emerging evidence also points to a role for DOT1L in the nervous system. A screen for molecules that promote the survival of dopaminergic neurons identified the DOT1L inhibitor SGC0946, a close analogue of EPZ004777, suggesting a potential therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov Moreover, research has linked DOT1L and the hypermethylation of H3K79 to the aging process in the human brain and the repression of mitochondrial gene expression in neurons, indicating a potential role in age-related neurological decline. nih.govbiorxiv.org

Development of EPZ004777-Derived Chemical Probes for Advanced Epigenetic Tool Development

The chemical scaffold of EPZ004777 has served as a valuable starting point for the development of sophisticated chemical probes to further investigate the biology of DOT1L and other epigenetic targets. nih.govresearchgate.net These probes are essential tools for elucidating the catalytic and scaffolding functions of enzymes and can serve as the foundation for future drug discovery programs. researchgate.net

One such derivative is FED1, a compound with a similar chemical structure to EPZ004777 that was designed to facilitate the development of competition binding assays. ahajournals.org By modifying EPZ004777, researchers have also created biotinylated and FITC-labeled versions of these inhibitors, enabling the development of non-radiometric biochemical and cellular assays for DOT1L. ahajournals.org These new assay technologies, developed in a miniaturized format suitable for high-throughput screening, allow for a more efficient and comparative assessment of chemical tools for DOT1L. ahajournals.org

Another notable chemical probe derived from the EPZ004777 scaffold is SGC0946. researchgate.net This compound incorporates a bromo-substitution at the 7-position of the deazaadenosine ring of EPZ004777, resulting in a probe with potent in vitro and cellular inhibitory properties against DOT1L. nih.govresearchgate.net The development of these advanced chemical probes, stemming from the foundational structure of EPZ004777, provides researchers with powerful tools to dissect the intricate roles of DOT1L in both health and disease.

Elucidation of Resistance Mechanisms to DOT1L Inhibition at a Molecular Level

Despite the initial promise of DOT1L inhibitors in preclinical studies, the development of acquired resistance poses a significant clinical challenge. nih.gov Understanding the molecular mechanisms that drive this resistance is critical for developing strategies to overcome it.

One previously reported mechanism of resistance to pinometostat (B612198) (EPZ5676), a successor to EPZ004777, in KMT2A-rearranged acute leukemia cell lines is the upregulation of the multidrug efflux pump ABCB1. nih.gov However, more recent studies suggest that elevated ABCB1 expression alone may not be the sole mechanism of resistance. nih.gov Even with significant ABCB1 upregulation, effective inhibition of H3K79 methylation can still be observed, indicating that sufficient intracellular concentrations of the inhibitor are achieved to impact the primary target. nih.gov

Further investigation into acquired resistance has revealed a selective loss of epigenetic regulation and gene expression of KMT2A-fusion target genes. nih.gov This suggests that resistant cells may adapt by reducing their dependence on the DOT1L-mediated transcriptional program. In non-small cell lung cancer, the R231Q mutation in DOT1L has been shown to induce resistance to certain chemotherapy drugs, a resistance that can be reversed by DOT1L inhibitors like SGC0946. mdpi.com A deeper molecular-level understanding of these resistance pathways, including potential secondary mutations in DOT1L or alterations in downstream signaling cascades, is essential for the development of more durable therapeutic strategies.

Systems Biology Approaches to Map Comprehensive Network Perturbations by EPZ004777

A systems biology approach offers a powerful framework for understanding the comprehensive cellular impact of EPZ004777 beyond its primary target. By analyzing global changes in the proteome and transcriptome, researchers can map the network-level perturbations induced by DOT1L inhibition. frontiersin.org

Protein-protein interaction (PPI) network analysis of cells treated with EPZ004777 has revealed tightly connected networks of proteins whose interactions are significantly altered. bohrium.com These analyses have highlighted the central role of proteins such as BCL9, TMEM215, and HOXA4 in mediating the cellular response to EPZ004777. bohrium.com The strong connectivity within these protein clusters suggests that the inhibitor affects key cellular pathways and mechanisms. bohrium.com

Pathway enrichment analysis of differentially expressed genes following EPZ004777 treatment has identified the significant downregulation of the 'Rap1 signaling pathway' and 'Cell adhesion molecules'. nih.govbohrium.com This indicates that EPZ004777 may inhibit crucial signaling pathways related to cancer progression and cell adhesion. bohrium.com Conversely, a significant upregulation of immune-related pathways, including 'Autoimmune thyroid disease' and 'Allograft rejection', has been observed. nih.govbohrium.com These findings suggest that EPZ004777 may enhance anti-tumor immune responses. bohrium.com By integrating these multi-omics datasets, a comprehensive map of the network perturbations caused by EPZ004777 can be constructed, providing a deeper understanding of its multifaceted mechanism of action.

Rational Design of Next-Generation DOT1L Inhibitors Based on EPZ004777 Insights and Structure-Activity Relationships

The insights gained from the development and characterization of EPZ004777, including its structure-activity relationships (SAR), have been instrumental in the rational design of next-generation DOT1L inhibitors with improved properties. oup.comdrugdiscoverynews.com

EPZ004777 was designed based on the structures of the cofactor S-adenosylmethionine (SAM) and the product S-adenosyl-L-homocysteine (SAH). nih.gov The co-crystal structure of EPZ004777 in complex with DOT1L revealed that the inhibitor occupies the SAM binding pocket and induces a conformational change, creating a hydrophobic pocket that accommodates the tert-butylphenylurea moiety of the inhibitor. nih.govnih.govmedchemexpress.com This structural information has been pivotal for subsequent inhibitor design.

The development of EPZ-5676 (pinometostat), a successor to EPZ004777, exemplifies this rational design approach. mdpi.com EPZ-5676 features an adenosine (B11128) scaffold with modifications to the 5'-ribose position to enhance its pharmacokinetic properties, addressing the short half-life of EPZ004777. mdpi.comoup.com SAR studies have also highlighted the importance of the N6 substituent for achieving high selectivity for DOT1L over other histone methyltransferases. oup.com Further medicinal chemistry efforts, guided by the structural and functional insights from EPZ004777, have led to the identification of new chemical scaffolds, including non-nucleoside inhibitors, that compete with SAM for binding to DOT1L. mdpi.com These ongoing efforts, building upon the foundation laid by EPZ004777, continue to yield novel DOT1L inhibitors with increased potency and improved drug-like characteristics. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.